molecular formula C8H6BrF4N B13036955 1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine

1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine

Cat. No.: B13036955
M. Wt: 272.04 g/mol
InChI Key: XKXKWPXALQQBFF-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine is a chemical compound with the molecular formula C8H6BrF4N It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 3-bromo-5-fluoroaniline with trifluoroacetaldehyde in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce corresponding oxides or amines.

Scientific Research Applications

1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-5-fluorophenyl)pyrrolidine
  • 1-(3-Bromo-5-fluorophenyl)ethan-1-ol
  • 1-(3-Bromo-5-fluorophenyl)-2-(3,5-dimethylphenyl)ethanone

Uniqueness

1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H6BrF4N

Molecular Weight

272.04 g/mol

IUPAC Name

1-(3-bromo-5-fluorophenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C8H6BrF4N/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3,7H,14H2

InChI Key

XKXKWPXALQQBFF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)C(C(F)(F)F)N

Origin of Product

United States

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